Ethyl 3-phenyl-3-(piperidin-4-YL)propanoate
CAS No.:
Cat. No.: VC17647704
Molecular Formula: C16H23NO2
Molecular Weight: 261.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23NO2 |
|---|---|
| Molecular Weight | 261.36 g/mol |
| IUPAC Name | ethyl 3-phenyl-3-piperidin-4-ylpropanoate |
| Standard InChI | InChI=1S/C16H23NO2/c1-2-19-16(18)12-15(13-6-4-3-5-7-13)14-8-10-17-11-9-14/h3-7,14-15,17H,2,8-12H2,1H3 |
| Standard InChI Key | WZKUTVIACZTEND-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(C1CCNCC1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with a propanoate ester group, which is further modified with a phenyl moiety at the β-carbon (Figure 1). This hybrid structure integrates:
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Aromatic system: The phenyl group contributes planar rigidity and influences electronic interactions.
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Piperidine scaffold: A six-membered saturated nitrogen heterocycle, known for conformational flexibility and bioactivity .
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Ester functionality: The ethyl propanoate group enhances solubility in organic solvents and serves as a synthetic handle for further modifications .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 261.36 g/mol | |
| CAS Registry Number | 1016734-60-3 (free base) | |
| 1171672-92-6 (hydrochloride) | ||
| XLogP3-AA (Lipophilicity) | 2.8 (predicted) |
Synthesis and Production
Laboratory-Scale Synthesis
A high-yield (95%) route involves zinc-mediated coupling in a toluene/acetonitrile solvent system under inert atmosphere :
This method leverages zinc’s ability to facilitate nucleophilic substitution while minimizing side reactions. The hydrochloride salt is subsequently obtained via treatment with HCl .
Industrial Considerations
While large-scale production protocols remain undocumented, process intensification strategies (e.g., continuous flow reactors) could optimize yield and purity. Challenges include:
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Purification: Recrystallization or chromatography required to achieve >95% purity .
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Safety: Handling of corrosive HCl during salt formation necessitates specialized equipment .
Reactivity and Chemical Transformations
Functional Group Interconversion
The ester and piperidine groups enable diverse transformations:
Hydrolysis
Basic or acidic hydrolysis converts the ester to carboxylic acid derivatives:
This reaction is critical for generating bioactive metabolites .
Reductive Amination
The piperidine nitrogen can undergo alkylation or acylation to produce tertiary amines, enhancing pharmacological profiles .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Piperidine Derivatives
| Compound | Analgesic Activity | Antimicrobial Efficacy |
|---|---|---|
| Ethyl 3-phenyl-3-(piperidin-4-YL)propanoate | Moderate | High (Gram+) |
| Ethyl 3-(piperidin-2-YL)propanoate | Low | Moderate |
| Phenylpiperidine (basic scaffold) | High | Low |
Key differentiators include:
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